Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a nitro group, a methoxyethoxy group, and a carboxylate ester group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by esterification. The nitration process involves the introduction of a nitro group into the benzofuran ring using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents, along with advanced purification techniques like crystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 3-(2-methoxyethoxy)-5-aminobenzofuran-2-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylic acid and methanol.
Scientific Research Applications
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Biology: Used as a probe to study biological pathways and interactions due to its unique chemical structure.
Material Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring system can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxyethoxy)-5-nitrobenzofuran-2-carboxylate: Unique due to the presence of both a nitro group and a methoxyethoxy group on the benzofuran ring.
Methyl 3-(2-methoxyethoxy)-benzofuran-2-carboxylate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 5-nitrobenzofuran-2-carboxylate: Lacks the methoxyethoxy group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a pharmacophore, while the methoxyethoxy group improves its solubility and bioavailability.
Properties
Molecular Formula |
C13H13NO7 |
---|---|
Molecular Weight |
295.24 g/mol |
IUPAC Name |
methyl 3-(2-methoxyethoxy)-5-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO7/c1-18-5-6-20-11-9-7-8(14(16)17)3-4-10(9)21-12(11)13(15)19-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NEECLEHLGLBSFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.